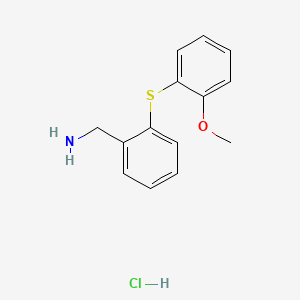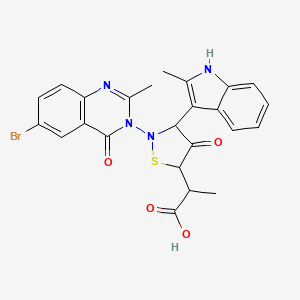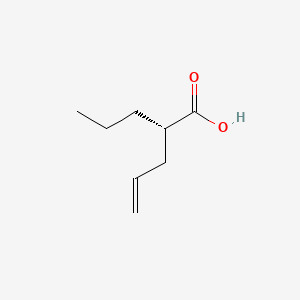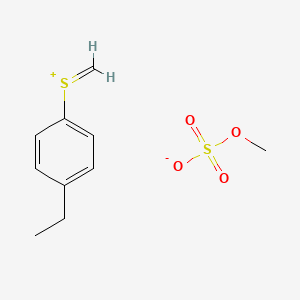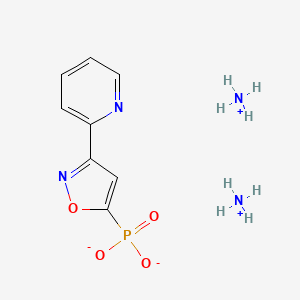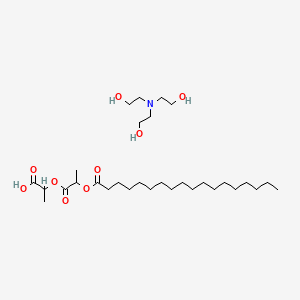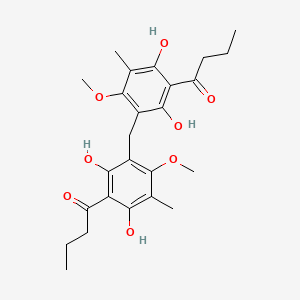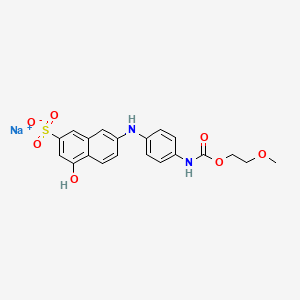
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is a complex organic compound with a molecular formula of C20H19N2O7S. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with various functional groups. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-7-nitro-2-naphthalenesulfonic acid with 4-aminophenyl-2-methoxyethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various dyes and pigments.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the functional groups present on the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid: This compound has a similar naphthalene ring system but with different substituents.
Sodium 4-hydroxy-7-aminonaphthalene-2-sulphonate: Another similar compound with different functional groups.
Uniqueness
Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
94086-84-7 |
|---|---|
Fórmula molecular |
C20H19N2NaO7S |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H20N2O7S.Na/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27;/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
CPQGLDFUDXMDOR-UHFFFAOYSA-M |
SMILES canónico |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


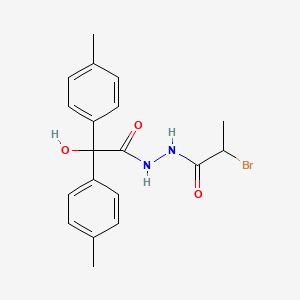
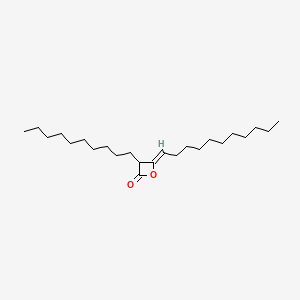
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


